molecular formula C15H14Cl2N2O4S B2684023 ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 729574-24-7

ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B2684023
CAS No.: 729574-24-7
M. Wt: 389.25
InChI Key: CHCITNHNHTUEGG-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone-based heterocyclic compound characterized by a conjugated enone system and a 3,4-dichloroanilino substituent. The compound’s structure combines a thiazolidin-4-one core with an ethyl acetate moiety, making it a versatile intermediate for synthesizing pharmacologically active derivatives. Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities, with substitutions on the aromatic ring (e.g., halogens) modulating these properties .

Properties

IUPAC Name

ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-2-23-15(22)6-14-19(13(21)8-24-14)7-12(20)18-9-3-4-10(16)11(17)5-9/h3-6H,2,7-8H2,1H3,(H,18,20)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCITNHNHTUEGG-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step often involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring. This can be achieved through a cyclization reaction under acidic or basic conditions.

    Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced via a nucleophilic substitution reaction. This step requires the use of 3,4-dichloroaniline and a suitable electrophile.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference ID
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 3-Fluoroanilino C₁₅H₁₅FN₂O₄S 338.4 1.6 6
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid No anilino group; carboxylic acid C₅H₃NO₄S 173.15 -0.8 4
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core; methoxy group C₁₈H₁₆N₂O₄S 356.4 2.1 5

Key Observations :

  • Electron-Withdrawing vs.
Physicochemical and Computational Properties

Density-functional theory (DFT) studies on analogous thiazolidinones (e.g., ’s B3LYP functional) suggest that halogen substitutions significantly affect frontier molecular orbitals (HOMO-LUMO gaps). The 3,4-dichloroanilino group likely reduces the HOMO-LUMO gap compared to the fluoro analog, enhancing electrophilic reactivity .

Biological Activity

Ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its thiazolidinone core and an ethyl acetate moiety. Its structural formula can be represented as follows:

C14H14Cl2N2O4S\text{C}_{14}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}\text{S}

This structure contributes to its unique biological properties, particularly in the context of medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to reduced proliferation in certain cancer cell lines.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
  • Antioxidant Properties : this compound demonstrates antioxidant activity, which may protect cells from oxidative stress.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:

Study Cell Line Concentration Effect Observed Mechanism
Study 1A549 (Lung Cancer)10 µM50% reduction in viabilityApoptosis induction
Study 2HeLa (Cervical Cancer)5 µMInhibition of cell migrationEnzymatic inhibition
Study 3MCF7 (Breast Cancer)20 µMIncreased ROS levelsAntioxidant activity

Case Study 1: Anticancer Activity

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound at a concentration of 10 µM resulted in a significant decrease in cell viability. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspases.

Case Study 2: Inhibition of Metastasis

In HeLa cells, the compound was found to inhibit migration at a concentration of 5 µM. This effect was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for extracellular matrix remodeling during metastasis.

Research Findings

Recent research has focused on structural modifications to enhance the biological activity and reduce toxicity. For instance, derivatives of this compound have been synthesized and evaluated for improved pharmacokinetic properties.

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